molecular formula C10H11F2N3S B11739675 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine

Cat. No.: B11739675
M. Wt: 243.28 g/mol
InChI Key: MQQHWNIZXPTMDP-UHFFFAOYSA-N
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Description

{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine is a heterocyclic amine featuring a pyrazole core substituted with a difluoromethyl group at the 1-position and a methylene-linked thiophen-2-ylmethyl moiety. This compound combines the electronic effects of fluorine atoms with the aromatic properties of thiophene, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C10H11F2N3S

Molecular Weight

243.28 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C10H11F2N3S/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9/h1-5,10,13H,6-7H2

InChI Key

MQQHWNIZXPTMDP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=NN2C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group and the thiophene ring. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The difluoromethyl group and the thiophene ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its dual substitution: a difluoromethyl group on the pyrazole ring and a thiophen-2-ylmethyl group on the amine. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Pyrazole Substituent Amine Substituent Molecular Formula Molecular Weight Key Properties/Applications References
{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine 1-(Difluoromethyl) (Thiophen-2-yl)methyl C10H12F2N3S 268.29 Hypothesized enhanced metabolic stability due to fluorine atoms; potential agrochemical applications.
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine None (Thiophen-2-yl)methyl C8H9N3S 179.24 Acute oral toxicity (Category 4); used in laboratory chemical synthesis.
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine None (3-Methylthiophen-2-yl)methyl C9H11N3S 193.27 Increased lipophilicity from methyl group; potential for improved membrane permeability.
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 1-(2-Methylphenyl), 5-(difluoromethyl) None (hydrochloride salt) C11H12ClF2N3 271.69 Explored in pharmaceuticals for fluorine-enhanced binding interactions.
{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine 1-(Difluoromethyl) Pentyl C10H18F2N3 253.72 Aliphatic chain may increase solubility; limited data on biological activity.

Key Structural and Functional Insights

Fluorine Substitution: The difluoromethyl group in the target compound likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine) . Fluorination is a common strategy to modulate bioavailability and resistance to oxidative degradation in agrochemicals .

Thiophene vs. Aromatic Substitution: The thiophen-2-ylmethyl group introduces sulfur-based aromaticity, which may improve π-π stacking interactions in target binding compared to purely aliphatic amines (e.g., pentylamine in ).

Synthetic Routes :

  • Similar compounds (e.g., 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine) are synthesized via alkylation of pyrazole amines with thiophen-2-ylmethyl halides .
  • The target compound may be synthesized through analogous methods, substituting with 1-(difluoromethyl)-1H-pyrazol-5-ylmethyl halides.

Safety and Toxicity: Non-fluorinated analogs (e.g., 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine) exhibit acute oral toxicity (H302) and skin irritation (H315) . Fluorinated derivatives may reduce toxicity by blocking metabolic activation pathways.

Research Findings and Implications

  • Agrochemical Potential: The combination of fluorine and thiophene moieties suggests utility in designing fungicides or herbicides, leveraging fluorine’s electronegativity and thiophene’s bioisosteric properties .
  • Medicinal Chemistry : Structural analogs with fluorinated pyrazoles (e.g., ) are explored as kinase inhibitors, indicating possible therapeutic applications for the target compound.
  • Synthetic Challenges : Introducing difluoromethyl groups requires specialized reagents (e.g., difluoromethylating agents), which may complicate large-scale synthesis.

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